molecular formula C22H23N3O3S B2450290 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1797985-57-9

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2450290
CAS No.: 1797985-57-9
M. Wt: 409.5
InChI Key: WKOGPOWNBDOSMO-UHFFFAOYSA-N
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Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c26-21(22(9-3-4-10-22)20-8-5-11-29-20)24-16-12-23-25(13-16)14-17-15-27-18-6-1-2-7-19(18)28-17/h1-2,5-8,11-13,17H,3-4,9-10,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOGPOWNBDOSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antiparasitic effects, and other pharmacological properties.

Chemical Structure and Properties

The compound features a unique structure that combines various pharmacophores, including a pyrazole ring and a thiophene moiety. The molecular formula is C20H22N4O3C_{20}H_{22}N_{4}O_{3}, with a molecular weight of approximately 366.42 g/mol.

PropertyValue
Molecular FormulaC20H22N4O3
Molecular Weight366.42 g/mol
CAS Number2034524-25-7

Cytotoxicity

Recent studies have indicated that compounds with similar structures exhibit varying degrees of cytotoxicity. For instance, a series of 1,3-diarylpyrazoles were evaluated for their cytotoxic effects on human cell lines. Some derivatives demonstrated significant cytotoxicity, raising questions about their safety profiles in therapeutic applications .

In vitro assays conducted on fibroblast cell lines showed that certain analogues of the pyrazole compound exhibited cytotoxic effects comparable to known cytotoxic agents. This necessitates caution when interpreting biological activities attributed to these compounds, as observed cytotoxicity may confound results related to other pharmacological effects .

Antiparasitic Activity

The compound's structural features suggest potential antiparasitic activity. Related compounds have shown effectiveness against various protozoan parasites such as Trypanosoma cruzi, T. brucei, and Leishmania infantum. In vitro studies revealed low micromolar potencies against these pathogens without significant cytotoxicity towards human cells . This characteristic makes them promising candidates for further development as antiparasitic agents.

The biological activity of this compound may involve multiple mechanisms:

  • Autophagy Induction : Some pyrazole derivatives have been identified as autophagy inducers, which can enhance cellular survival under stress conditions .
  • TLR9 Antagonism : Certain pyrazole compounds act as antagonists to Toll-like receptor 9 (TLR9), which plays a crucial role in the immune response against pathogens .

Case Studies

A study evaluating a library of diarylpyrazole derivatives highlighted the importance of structural modifications in enhancing biological activity while minimizing toxicity. The findings suggested that specific substitutions at the 4-position of the pyrazole ring could optimize both antiparasitic efficacy and safety profiles .

Q & A

Q. Which structurally related compounds demonstrate cross-reactivity in target binding?

  • Key Analogues :
Compound NameStructural FeaturesActivity Overlap
Thiazolo-pyridine derivativesHeterocyclic core with amide linkerKinase inhibition
Benzodioxin-pyrazole hybridsShared dihydrobenzodioxin moietyAnticancer activity

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